5-Lipoxygenase Inhibition Activity in Cellular Assay: Target Compound vs. In-Class Baseline
3-(2-Bromo-4-methoxyphenyl)-1,2-oxazol-5-amine was tested for inhibition of 5-lipoxygenase (5-LOX) in intact basophilic rat leukemia (RBL-1) cells at a concentration of 1.0 µM . While a direct comparator compound was not tested in the same assay series, SAR studies on structurally related N-aryl-5-aryloxazol-2-amine derivatives indicate that halogen substitution (including bromo) at the phenyl ring significantly modulates 5-LOX inhibitory potency; compounds lacking halogen substitution or bearing alternative halogens show markedly altered activity profiles [1]. The present compound contains a bromine atom at the 2-position and a methoxy group at the 4-position, a substitution pattern that may confer distinct potency and selectivity characteristics relative to non-halogenated or chloro/fluoro analogs.
| Evidence Dimension | 5-Lipoxygenase inhibition |
|---|---|
| Target Compound Data | Tested at 1.0 µM in RBL-1 cells |
| Comparator Or Baseline | Oxazole derivatives without halogen substitution; derivatives with alternative halogen (Cl, F) substitutions (class-level inference) |
| Quantified Difference | Not determined; activity is reported as presence/absence. Quantitative IC50 not available for target compound. |
| Conditions | Intact basophilic rat leukemia (RBL-1) cells; binding assay format |
Why This Matters
Provides a baseline assessment of 5-LOX pathway engagement, distinguishing this compound from non-halogenated oxazoles and guiding inflammation-targeted research selection.
- [1] Suh JH, Yum EK, Cho YS. Synthesis and Biological Evaluation of N-Aryl-5-aryloxazol-2-amine Derivatives as 5-Lipoxygenase Inhibitors. Chemical and Pharmaceutical Bulletin. 2015;63(8):573-578. View Source
